molecular formula C8H6OS B12862973 1-Benzofuran-4-thiol CAS No. 173306-95-1

1-Benzofuran-4-thiol

Cat. No.: B12862973
CAS No.: 173306-95-1
M. Wt: 150.20 g/mol
InChI Key: FIGIMNVKSZXLEK-UHFFFAOYSA-N
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Description

Benzofuran-4-thiol is a heterocyclic organic compound that features a benzofuran ring fused with a thiol group at the 4-position. This compound is part of the benzofuran family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzofuran-4-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-hydroxybenzaldehyde with thiourea in the presence of a base, followed by cyclization to form the benzofuran ring. The thiol group is then introduced through further functionalization steps.

Industrial Production Methods

Industrial production of benzofuran-4-thiol may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Benzofuran-4-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form benzofuran derivatives with different functional groups.

    Substitution: The thiol group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include disulfides, sulfonic acids, and various substituted benzofuran derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Benzofuran-4-thiol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound exhibits biological activities such as antimicrobial, antiviral, and anticancer properties, making it a valuable lead compound in drug discovery.

    Medicine: Benzofuran-4-thiol derivatives are investigated for their potential therapeutic effects in treating various diseases.

    Industry: The compound is used in the development of dyes, polymers, and other industrial materials due to its unique chemical properties.

Mechanism of Action

The mechanism of action of benzofuran-4-thiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, modulating their activity. This interaction can lead to the inhibition of key enzymes involved in disease processes, making benzofuran-4-thiol a potential therapeutic agent.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran: Lacks the thiol group but shares the benzofuran core structure.

    Benzothiophene: Contains a sulfur atom in place of the oxygen in the benzofuran ring.

    Thiophenol: Contains a thiol group attached to a benzene ring but lacks the furan ring.

Uniqueness

Benzofuran-4-thiol is unique due to the presence of both the benzofuran ring and the thiol group, which confer distinct chemical reactivity and biological activity. This combination makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

173306-95-1

Molecular Formula

C8H6OS

Molecular Weight

150.20 g/mol

IUPAC Name

1-benzofuran-4-thiol

InChI

InChI=1S/C8H6OS/c10-8-3-1-2-7-6(8)4-5-9-7/h1-5,10H

InChI Key

FIGIMNVKSZXLEK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CO2)C(=C1)S

Origin of Product

United States

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